molecular formula C17H17BrN2O2S B5767295 N'-[(5-bromo-2-thienyl)methylene]-4-(cyclopentyloxy)benzohydrazide

N'-[(5-bromo-2-thienyl)methylene]-4-(cyclopentyloxy)benzohydrazide

Cat. No. B5767295
M. Wt: 393.3 g/mol
InChI Key: ZEBHVHHQVKAZHX-YBFXNURJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-[(5-bromo-2-thienyl)methylene]-4-(cyclopentyloxy)benzohydrazide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as BTH or NSC 761322.

Mechanism of Action

The mechanism of action of N'-[(5-bromo-2-thienyl)methylene]-4-(cyclopentyloxy)benzohydrazide involves the inhibition of specific enzymes and proteins that are essential for the growth and proliferation of cancer cells and viruses. This compound has been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and cell division. It also inhibits the activity of reverse transcriptase, an enzyme that is essential for the replication of HIV and other retroviruses.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. Studies have shown that this compound can induce apoptosis, a process of programmed cell death, in cancer cells. It also inhibits the production of inflammatory cytokines, which are involved in various inflammatory diseases. Additionally, it has been found to have antioxidant properties, which can protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

The advantages of using N'-[(5-bromo-2-thienyl)methylene]-4-(cyclopentyloxy)benzohydrazide in lab experiments include its potent anticancer, antiviral, and antibacterial properties. It is also relatively easy to synthesize and has good stability. However, the limitations of using this compound include its potential toxicity and limited solubility in aqueous solutions.

Future Directions

There are several future directions for the research on N'-[(5-bromo-2-thienyl)methylene]-4-(cyclopentyloxy)benzohydrazide. One potential direction is to study its potential applications in the treatment of other diseases, such as autoimmune diseases and neurological disorders. Another direction is to investigate its mechanism of action in more detail, which could lead to the development of more effective drugs. Additionally, further studies could be conducted to optimize the synthesis of this compound and improve its solubility and bioavailability.

Synthesis Methods

The synthesis of N'-[(5-bromo-2-thienyl)methylene]-4-(cyclopentyloxy)benzohydrazide involves the reaction of 5-bromo-2-thiophenecarboxaldehyde with 4-(cyclopentyloxy)benzohydrazide in the presence of a suitable catalyst. The reaction is carried out under specific conditions, and the product is obtained in good yield.

Scientific Research Applications

N'-[(5-bromo-2-thienyl)methylene]-4-(cyclopentyloxy)benzohydrazide has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit anticancer, antiviral, and antibacterial properties. Studies have shown that this compound can inhibit the growth of cancer cells, including breast cancer, prostate cancer, and lung cancer cells. It has also been found to be effective against HIV and herpes simplex virus.

properties

IUPAC Name

N-[(E)-(5-bromothiophen-2-yl)methylideneamino]-4-cyclopentyloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrN2O2S/c18-16-10-9-15(23-16)11-19-20-17(21)12-5-7-14(8-6-12)22-13-3-1-2-4-13/h5-11,13H,1-4H2,(H,20,21)/b19-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEBHVHHQVKAZHX-YBFXNURJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OC2=CC=C(C=C2)C(=O)NN=CC3=CC=C(S3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(C1)OC2=CC=C(C=C2)C(=O)N/N=C/C3=CC=C(S3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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